molecular formula C15H13BrO3 B13120545 2-Bromo-4-(4-ethylphenoxy)benzoicacid

2-Bromo-4-(4-ethylphenoxy)benzoicacid

Cat. No.: B13120545
M. Wt: 321.16 g/mol
InChI Key: WLSZKVZJOUZLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(4-ethylphenoxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and an ethylphenoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-ethylphenoxy)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-ethylphenol to introduce the bromine atom. This is followed by the etherification of the brominated product with 4-bromobenzoic acid under suitable conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(4-ethylphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-ethylphenoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with higher oxidation states, such as carboxylates.

    Reduction: Products with lower oxidation states, such as alcohols.

    Esterification: Ester derivatives of the original compound.

Scientific Research Applications

2-Bromo-4-(4-ethylphenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-ethylphenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and the ethylphenoxy group can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzoic acid
  • 4-Bromo-2-nitrobenzoic acid
  • 4-Ethylphenoxyacetic acid

Uniqueness

2-Bromo-4-(4-ethylphenoxy)benzoic acid is unique due to the combination of its bromine atom and ethylphenoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-bromo-4-(4-ethylphenoxy)benzoic acid

InChI

InChI=1S/C15H13BrO3/c1-2-10-3-5-11(6-4-10)19-12-7-8-13(15(17)18)14(16)9-12/h3-9H,2H2,1H3,(H,17,18)

InChI Key

WLSZKVZJOUZLLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.